3,4-dimethoxy-N'-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride
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Overview
Description
3,4-Dimethoxy-N’-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride is a chemical compound with the molecular formula C16H24ClN3O5 It is known for its unique structure, which includes a benzohydrazide core substituted with dimethoxy groups and a morpholinylpropanoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzaldehyde, which is then converted to the corresponding hydrazone. The hydrazone is subsequently reacted with 3-(4-morpholinyl)propanoic acid chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N’-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinyl or benzohydrazide moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3,4-Dimethoxy-N’-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl moiety but differs in its overall structure and applications.
3,4-Dimethoxy-N-methylphenethylamine hydrochloride: Similar in having the dimethoxyphenyl group, but with different functional groups and uses.
Uniqueness
3,4-Dimethoxy-N’-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylpropanoyl side chain and benzohydrazide core make it particularly interesting for research in various fields, setting it apart from other similar compounds.
Properties
IUPAC Name |
3,4-dimethoxy-N'-(3-morpholin-4-ylpropanoyl)benzohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5.ClH/c1-22-13-4-3-12(11-14(13)23-2)16(21)18-17-15(20)5-6-19-7-9-24-10-8-19;/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCPVTUAQUUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCN2CCOCC2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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